molecular formula C10H17BClN3O2 B2835365 [2-MEthyl-6-(piperazin-1-yl)pyridin-3-yl]boronic acid hydrochloride CAS No. 2377609-96-4

[2-MEthyl-6-(piperazin-1-yl)pyridin-3-yl]boronic acid hydrochloride

Cat. No. B2835365
CAS RN: 2377609-96-4
M. Wt: 257.53
InChI Key: RECZTEIIQCCFLL-UHFFFAOYSA-N
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Description

“[2-MEthyl-6-(piperazin-1-yl)pyridin-3-yl]boronic acid hydrochloride” is a chemical compound . It is related to other compounds such as “(6-methoxypyridin-3-yl)boronic acid” and “6- (1-Piperazinyl)pyridine-3-boronic acid pinacol ester” which are used in various chemical reactions .


Synthesis Analysis

The synthesis of similar compounds has been reported in literature . For instance, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of similar compounds such as “6- (1-Piperazinyl)pyridine-3-boronic acid pinacol ester” has been reported . The empirical formula is C15H24BN3O2 .


Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters, a reaction relevant to this compound, has been studied . This reaction is used in the formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are available . For instance, the molecular weight of “6- (1-Piperazinyl)pyridine-3-boronic acid pinacol ester” is 289.18 .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Overview:

[2-Methyl-6-(piperazin-1-yl)pyridin-3-yl]boronic acid hydrochloride: is a boronic acid derivative with potential therapeutic applications. Researchers have explored its use in drug development due to its structural features and interactions with biological targets.

Applications:

Photopharmacology and Light-Responsive Compounds

Overview: Boronic acids can undergo photochemical reactions, making them valuable in photopharmacology.

Applications:

Mechanism of Action

Target of Action

Boronic acid derivatives are often used in suzuki-miyaura cross-coupling reactions , suggesting that this compound may interact with palladium catalysts or other transition metals in biochemical systems.

Mode of Action

Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and other biological molecules, which can alter their function . In the context of Suzuki-Miyaura coupling, boronic acids react with halides or pseudohalides in the presence of a palladium catalyst to form new carbon-carbon bonds .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of [2-Methyl-6-(piperazin-1-yl)pyridin-3-yl]boronic acid hydrochloride. For instance, the reactivity of boronic acids is known to be pH-dependent, with increased reactivity under basic conditions .

Safety and Hazards

The safety and hazards associated with similar compounds are typically provided in their respective Material Safety Data Sheets (MSDS) .

Future Directions

The future directions for research on similar compounds include further development of their anti-tubercular activity . Additionally, these compounds could be evaluated for their potential in other therapeutic areas.

properties

IUPAC Name

(2-methyl-6-piperazin-1-ylpyridin-3-yl)boronic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BN3O2.ClH/c1-8-9(11(15)16)2-3-10(13-8)14-6-4-12-5-7-14;/h2-3,12,15-16H,4-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECZTEIIQCCFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)N2CCNCC2)C)(O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-MEthyl-6-(piperazin-1-yl)pyridin-3-yl]boronic acid hydrochloride

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